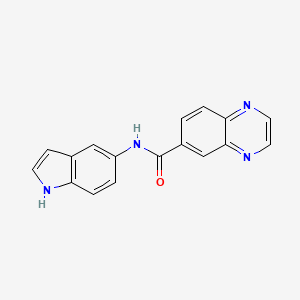

N-(1H-indol-5-yl)quinoxaline-6-carboxamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H12N4O |

|---|---|

Peso molecular |

288.30 g/mol |

Nombre IUPAC |

N-(1H-indol-5-yl)quinoxaline-6-carboxamide |

InChI |

InChI=1S/C17H12N4O/c22-17(12-1-3-15-16(10-12)20-8-7-19-15)21-13-2-4-14-11(9-13)5-6-18-14/h1-10,18H,(H,21,22) |

Clave InChI |

TVDKRGOQYLQNGI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=NC=CN=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Modifications of N 1h Indol 5 Yl Quinoxaline 6 Carboxamide and Its Derivatives

Retrosynthetic Analysis of the N-(1H-indol-5-yl)quinoxaline-6-carboxamide Scaffold

A retrosynthetic analysis of the target molecule, N-(1H-indol-5-yl)quinoxaline-6-carboxamide, reveals three primary disconnection points. The most evident disconnection is at the amide bond, which simplifies the molecule into two key building blocks: quinoxaline-6-carboxylic acid and 5-aminoindole. This approach is the most common and practical for forming the carboxamide linkage.

Further disconnection of the quinoxaline-6-carboxylic acid precursor, based on the classical synthesis of the quinoxaline (B1680401) ring, involves breaking the two C-N bonds of the pyrazine (B50134) ring. This leads to 3,4-diaminobenzoic acid and a glyoxal equivalent as the starting materials. Similarly, the 5-aminoindole fragment can be traced back to the more readily available 5-nitroindole through a nitro group reduction. This multi-step retrosynthesis provides a logical and efficient pathway for the total synthesis of the target scaffold, allowing for modular assembly and the potential for structural diversification at each stage.

Figure 1: Retrosynthetic Pathway for N-(1H-indol-5-yl)quinoxaline-6-carboxamide

Classical and Modern Approaches for Quinoxaline Ring Synthesis

The quinoxaline ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov

Classical Approaches The most traditional and widely used method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govnih.govnih.gov This reaction, often referred to as the Hinsberg or Körner synthesis, typically proceeds under acidic conditions and may require elevated temperatures. nih.govnih.gov For the synthesis of the specific precursor, quinoxaline-6-carboxylic acid, the reaction involves the condensation of 3,4-diaminobenzoic acid with glyoxal. chemicalbook.com While effective, these classical methods can be limited by harsh reaction conditions and the generation of waste. nih.gov

Modern Approaches Contemporary synthetic chemistry has introduced a variety of more efficient and environmentally benign methods for quinoxaline synthesis. These modern strategies often offer milder conditions, higher yields, and broader substrate scope.

Advanced Catalysis: A range of catalysts have been employed to facilitate the condensation reaction. These include organocatalysts like nitrilotris(methylenephosphonic acid), nih.gov various metal catalysts such as copper, nickel, and cobalt, sapub.orgorganic-chemistry.org and recyclable heterogeneous catalysts like heteropolyacids. nih.gov

Alternative Reagents: Modern methods have expanded the scope of reagents beyond simple 1,2-dicarbonyls to include surrogates like α-hydroxy ketones and α-haloketones. nih.govchim.it

One-Pot and Domino Reactions: To improve efficiency, one-pot procedures have been developed. A notable example involves the reduction of a 2-nitroaniline to an ortho-phenylenediamine, which then undergoes a tandem condensation with a dicarbonyl compound in the same reaction vessel. nih.gov Multi-component reactions that combine starting materials in a single step have also been reported. organic-chemistry.org

| Method | Reagents | Catalyst/Conditions | Advantages |

| Classical (Hinsberg) | o-phenylenediamine (B120857), 1,2-dicarbonyl compound | Acid catalyst (e.g., acetic acid), heat | Well-established, simple procedure |

| Organocatalysis | o-phenylenediamine, 1,2-dicarbonyl compound | Nitrilotris(methylenephosphonic acid) | Metal-free, short reaction times, high yields nih.gov |

| Heterogeneous Catalysis | o-phenylenediamine, 1,2-dicarbonyl compound | Alumina-supported heteropolyoxometalates | Recyclable catalyst, room temperature reaction nih.gov |

| Metal-Free Oxidative Cyclization | o-phenylenediamine, phenacyl bromide | Reflux in ethanol | Catalyst-free, uses a green solvent nih.gov |

| One-Pot Reduction/Condensation | 2-nitroaniline, hydrazine, 1,2-dicarbonyl compound | Graphene oxide | Avoids isolation of diamine intermediate nih.gov |

Indole (B1671886) Moiety Synthesis and Functionalization Strategies

The indole nucleus is another critical component of the target molecule. The primary precursor required for the final coupling step is 5-aminoindole.

Synthesis of 5-Aminoindole The most direct route to 5-aminoindole is through the chemical reduction of 5-nitroindole. acs.org This transformation can be accomplished using various reducing agents.

Catalytic Hydrogenation: A common and clean method involves the hydrogenation of 5-nitroindole using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. d-nb.info

Chemical Reduction: Other reagents, such as sodium hydrosulfite, have also been effectively used to reduce the nitro group to the corresponding amine. acs.org

5-Nitroindole itself is typically prepared via the Fischer indole synthesis, which involves the cyclization of a p-nitrophenylhydrazone derivative under acidic conditions. acs.org

Functionalization of the Indole Ring While the parent N-(1H-indol-5-yl)quinoxaline-6-carboxamide utilizes an unsubstituted indole at positions other than the point of attachment, the functionalization of the indole ring is a key strategy for developing analogues. Modern organic synthesis provides numerous tools for this purpose. researchgate.netscispace.com

C-H Functionalization: Direct functionalization of the indole C-H bonds, often mediated by transition metals, allows for the introduction of a wide array of substituents without the need for pre-functionalized starting materials. researchgate.net

N-Alkylation/Arylation: The indole nitrogen can be readily substituted to introduce alkyl or aryl groups, which can significantly alter the molecule's properties.

Electrophilic Substitution: As an electron-rich heterocycle, the indole ring readily undergoes electrophilic substitution reactions, primarily at the C3 position. researchgate.net

These functionalization strategies are crucial for creating a library of indole-containing building blocks for subsequent coupling and structure-activity relationship studies.

Formation of the Carboxamide Linkage: Coupling Reactions and Optimization

The final key step in the synthesis of N-(1H-indol-5-yl)quinoxaline-6-carboxamide is the formation of the amide bond between quinoxaline-6-carboxylic acid and 5-aminoindole. This transformation is one of the most frequently performed reactions in medicinal chemistry. nih.gov

The fundamental principle involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.net A wide variety of coupling reagents have been developed to facilitate this process efficiently and under mild conditions.

Common Coupling Reagents and Methods

Carbodiimides: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) are widely used. These reactions are often performed in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions, such as racemization. A base, typically a non-nucleophilic one like N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP), is also included. nih.gov

Phosphonium and Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly effective coupling agents known for rapid reaction times and high yields.

Optimization of Coupling Conditions The success of the amide coupling reaction depends on the careful optimization of several parameters. For challenging couplings, such as those involving electron-deficient anilines, specific protocols are necessary. nih.gov Key factors for optimization include the choice of solvent (e.g., DMF, DCM), reaction temperature, and the precise stoichiometry of the coupling reagents, additives, and base. The use of a catalytic amount of HOBt with EDC and DMAP has been shown to be an effective protocol for coupling with less reactive amines. nih.gov

| Reagent Class | Example(s) | Typical Additive(s) | Key Features |

| Carbodiimides | EDC, DCC | HOBt, HOAt | Widely used, cost-effective; DCC produces urea (B33335) byproduct that can be difficult to remove. nih.gov |

| Phosphonium Salts | BOP, PyBOP | None required | High reactivity, suitable for sterically hindered substrates. |

| Uronium/Aminium Salts | HATU, HBTU | None required | Very efficient, fast reactions, low racemization. nih.gov |

Synthesis of Structurally Related N-(1H-indol-5-yl)quinoxaline-6-carboxamide Analogues for Structure-Activity Relationship Studies

The modular nature of the synthesis allows for the systematic modification of the N-(1H-indol-5-yl)quinoxaline-6-carboxamide scaffold to explore structure-activity relationships (SAR). researchgate.netresearchgate.net Analogues can be generated by altering the quinoxaline core, the indole moiety, or both.

Quinoxaline Core Modifications Diversity in the quinoxaline portion of the molecule is achieved by using substituted starting materials in the ring synthesis.

Substituted o-Phenylenediamines: Employing derivatives of 3,4-diaminobenzoic acid with substituents on the benzene (B151609) ring leads to analogues with modified electronic and steric properties. For example, starting with methyl 4,5-diamino-2-ethoxybenzoate would introduce an ethoxy group onto the final quinoxaline ring. researchgate.net

Substituted 1,2-Dicarbonyls: While the parent structure derives from glyoxal, using other dicarbonyl compounds like biacetyl would introduce methyl groups at the 2 and 3 positions of the quinoxaline ring.

Indole Moiety Modifications The indole fragment can be readily varied using the functionalization strategies described previously (Section 2.3).

Substituted 5-Aminoindoles: Coupling quinoxaline-6-carboxylic acid with various substituted 5-aminoindoles (e.g., N-methyl, halogenated, etc.) allows for probing the importance of different regions of the indole binding pocket. For instance, starting with 1-methyl-5-nitroindole and reducing it provides the N-methylated amine for coupling. d-nb.info

This systematic synthesis of analogues is fundamental to medicinal chemistry for optimizing the biological activity of a lead compound.

Green Chemistry Principles in the Synthesis of Quinoxaline-Indole Hybrids

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijirt.orgyale.edu These principles can be applied to every step of the synthesis of quinoxaline-indole hybrids.

Prevention and Atom Economy: Designing synthetic routes, such as one-pot and multi-component reactions, that maximize the incorporation of starting materials into the final product minimizes waste. nih.govyale.edu

Safer Solvents and Auxiliaries: Traditional syntheses often use hazardous solvents. Green approaches prioritize the use of safer alternatives like water, ethanol, or even solvent-free conditions. nih.govijpsjournal.com The Friedel-Crafts alkylation of indoles, for example, can be performed in water. scispace.com

Design for Energy Efficiency: The use of energy-efficient techniques like microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. ijirt.orgbenthamdirect.comtandfonline.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can often be recycled. yale.edu The synthesis of both quinoxalines and indoles has seen a shift towards using reusable nanocatalysts, solid acid catalysts, and biocatalysts. benthamdirect.comtandfonline.comeurekaselect.com

Less Hazardous Chemical Syntheses: Modern synthetic methods aim to avoid toxic reagents. For instance, greener protocols for amide bond formation are being developed to replace traditional coupling reagents that can be hazardous. nih.govrsc.org

By integrating these principles, the synthesis of N-(1H-indol-5-yl)quinoxaline-6-carboxamide and its derivatives can be made more sustainable and environmentally responsible. scispace.comijirt.orgbenthamdirect.com

Preclinical Pharmacological and Mechanistic Evaluation of N 1h Indol 5 Yl Quinoxaline 6 Carboxamide

In Vitro Biological Activity Profiling

The in vitro biological activity of N-(1H-indol-5-yl)quinoxaline-6-carboxamide and related compounds has been a subject of scientific investigation to understand their potential therapeutic applications. The core structure, a hybrid of indole (B1671886) and quinoxaline (B1680401) moieties, is recognized in medicinal chemistry for its interaction with a diverse range of biological targets. This section details the modulation of various enzymes and receptors by this class of compounds.

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which is involved in regulating inflammatory responses. nih.gov The inhibition of PDE4 is a validated strategy for the treatment of inflammatory diseases. Research into hybrid molecules combining indole and quinoxaline rings has identified potential PDE4 inhibitors. While specific inhibitory data for N-(1H-indol-5-yl)quinoxaline-6-carboxamide against PDE4 is not detailed in the available literature, studies on structurally similar indole-quinoxaline hybrids have shown promising activity. For instance, certain synthesized compounds within this class have demonstrated PDE4 inhibition in vitro. One such related compound showed a dose-dependent inhibition of the PDE4B isozyme.

c-Jun N-terminal Kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, playing a key role in inflammation, apoptosis, and necrosis. nih.gov As such, JNK inhibition is a therapeutic target for a range of diseases, including inflammatory conditions and neurodegenerative disorders. nih.gov While direct inhibitory data for N-(1H-indol-5-yl)quinoxaline-6-carboxamide on JNK isoforms is not available, related quinoxaline-based scaffolds have been investigated. For example, derivatives of imidazo[1,2-a]quinoxaline (B3349733) and indeno[1,2-b]quinoxaline have been identified as JNK inhibitors. researchgate.netresearchgate.net Some of these compounds exhibit submicromolar binding affinity for JNK isoforms and can inhibit c-Jun phosphorylation, confirming direct JNK inhibition. researchgate.net

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system that hydrolyzes the neurotransmitter acetylcholine. mdpi.com Its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov The quinoxaline scaffold has been used in the design of numerous AChE inhibitors, with some derivatives showing potent activity. mdpi.comsemanticscholar.orgnih.gov Studies on various quinoxaline derivatives have reported IC50 values ranging from the nanomolar to the micromolar scale against AChE. mdpi.com However, specific data on the AChE inhibitory activity of N-(1H-indol-5-yl)quinoxaline-6-carboxamide has not been reported.

Tryptophan-tRNA Synthase (TrpRS) is an essential enzyme for protein synthesis. While some research has pointed to indenoquinoxalines as having potential inhibitory effects on TrpRS, specific studies evaluating N-(1H-indol-5-yl)quinoxaline-6-carboxamide for TrpRS inhibition are not present in the reviewed literature. researchgate.net An inhibitor of bacterial-type TrpRS, indolmycin, has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum by targeting the enzyme in the apicoplast. nih.gov

Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a member of the serine/threonine kinase family that activates the JNK and p38 MAPK signaling pathways in response to cellular stress. nih.gov Inhibiting ASK1 is considered a promising strategy for treating diseases such as non-alcoholic steatohepatitis (NASH) and multiple sclerosis. nih.govresearchgate.net The quinoxaline scaffold has been a focus in the discovery of novel ASK1 inhibitors. nih.gov Research has led to the development of potent quinoxaline-based ASK1 inhibitors, such as GS-4997 (Selonsertib) and MSC2032964A, which have an IC50 value of 93 nM. nih.govresearchgate.net One study reported a dibromo-substituted quinoxaline derivative with an IC50 value of 30.17 nM. nih.govresearchgate.net Despite the demonstrated potential of the quinoxaline moiety for ASK1 inhibition, specific activity data for N-(1H-indol-5-yl)quinoxaline-6-carboxamide is not available.

| Compound | Scaffold | IC50 (nM) |

|---|---|---|

| Dibromo-substituted quinoxaline (26e) | Quinoxaline | 30.17 |

| MSC2032964A | Quinoxaline | 93 |

The versatility of the indole and quinoxaline scaffolds has prompted investigation into their activity against other enzymes.

Aromatase: This enzyme is crucial for estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer. nih.gov Both indole and quinoxaline derivatives have been explored as potential aromatase inhibitors. nih.gov Studies have shown that 2-aryl indoles and other indole derivatives can exhibit aromatase inhibition, with some compounds having IC50 values in the low micromolar range. nih.gov However, no specific data for N-(1H-indol-5-yl)quinoxaline-6-carboxamide has been documented.

Hepsin: There is currently no available research data detailing the inhibitory activity of N-(1H-indol-5-yl)quinoxaline-6-carboxamide or closely related structures against the enzyme Hepsin.

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a critical role in gene expression regulation, and their inhibition is an important approach in cancer therapy. nih.govnih.gov The quinoxaline nucleus has been incorporated into the design of novel HDAC inhibitors. nih.gov Certain quinoxaline derivatives have shown promising inhibitory activity against various HDAC isoforms, including HDAC1, HDAC4, and HDAC6, with IC50 values in the micromolar range. nih.gov For instance, one study synthesized a series of quinoxaline-based compounds and evaluated their activity, as shown in the table below. nih.gov Despite these findings, specific HDAC inhibition data for N-(1H-indol-5-yl)quinoxaline-6-carboxamide is not available.

| HDAC Isoform | IC50 (µM) |

|---|---|

| HDAC1 | 1.76 |

| HDAC4 | 1.39 |

| HDAC6 | 3.46 |

Antiproliferative Activity in Disease-Relevant Cell Lines

While no specific antiproliferative data for N-(1H-indol-5-yl)quinoxaline-6-carboxamide was found, the broader class of quinoxaline derivatives has been extensively studied for its anticancer properties. nih.govresearchgate.net Research has shown that modifications on the quinoxaline scaffold can lead to potent cytotoxic effects against various cancer cell lines. nih.govsapub.org For instance, some quinoxaline derivatives have been evaluated against human cancer cell lines such as HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast), showing promising activity. nih.gov

Indole-aryl amides have also demonstrated selective toxicity toward cancer cells. For example, certain derivatives were found to be active against HT29 (colon), PC3 (prostate), and J6 (leukemia) cell lines. mdpi.com The combination of the quinoxaline and indole scaffolds, as present in the subject molecule, is a strategy explored in the development of novel anticancer agents. For example, some indole derivatives are considered for combination therapies in cancer treatment. wikipedia.org

Below is a table summarizing the antiproliferative activity of some representative quinoxaline and indole derivatives against various cancer cell lines.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 1,3-dithiolo[4,5-b]quinoxaline-2-ylidine derivative | MCF-7 (Breast) | 3.82 µM | nih.gov |

| 1,3-dithiolo[4,5-b]quinoxaline-2-ylidine derivative | MDA-MB-231 (Breast) | 2.26 µM | nih.gov |

| Indole-aryl-amide derivative | HT29 (Colon) | 2.61 µM | mdpi.com |

| Indole-aryl-amide derivative | PC3 (Prostate) | 0.39 µM | mdpi.com |

| Indole-aryl-amide derivative | J6 (Leukemia) | 0.37 µM | mdpi.com |

Antimicrobial Activity Assessments

The quinoxaline nucleus is a well-established scaffold in the design of antimicrobial agents, exhibiting a wide spectrum of activity. nih.gov

Numerous quinoxaline derivatives have been synthesized and evaluated for their antibacterial properties. For example, a series of quinoxaline-5-carboxamides were screened against four bacterial strains: Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net It was generally observed that compounds with fluoro-substituted phenyl groups or cyclic and aliphatic chains exhibited significant antibacterial activity. researchgate.net

Another study on quinoxalinone derivatives also reported antibacterial activity, with minimum inhibitory concentrations (MICs) determined against various bacterial isolates. scispace.com The general findings suggest that the quinoxaline core is a promising framework for developing new antibacterial agents. researchgate.net

The table below shows representative antibacterial activities of certain quinoxaline derivatives.

| Compound Class | Bacterial Strain | Activity | Reference |

| Quinoxaline-5-carboxamides | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Moderate to Excellent | researchgate.net |

| 3-hydrazinoquinoxaline-2-thiol | ESBL-producing strains | MIC range: 4-256 µg/ml | europeanreview.org |

| Quinoxaline 1,4-di-N-oxide derivative | Streptococcus pneumoniae | MIC: 0.12 µg/ml | researchgate.net |

The antifungal potential of quinoxaline derivatives has been demonstrated in several studies. A series of novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives exhibited promising in vitro antifungal activities against various phytopathogenic fungi. nih.gov Another study highlighted that certain quinoxaline derivatives showed better antifungal activity against Rhizoctonia solani than the commercial fungicide azoxystrobin. nih.gov

Furthermore, quinoxaline-triazole compounds have been evaluated for their antifungal effects on Candida strains, with some derivatives showing activity comparable or superior to fluconazole (B54011) against certain species like Candida glabrata and Candida krusei. acs.org

| Compound Class | Fungal Strain | Activity (EC50/MIC90) | Reference |

| Quinoxaline derivative | Rhizoctonia solani | EC50: 8.54 µg/mL | nih.gov |

| 5,6-dihydro-indolo[1,2-a]quinoxalines | Phytopathogenic fungi | Promising activity at 50 µg/mL | nih.gov |

| Quinoxaline-triazole derivative | Candida glabrata | MIC90: 2 µg/mL | acs.org |

| Quinoxaline-triazole derivative | Candida krusei | MIC90: 2 µg/mL | acs.org |

| Flavonol-quinoxaline derivative | Phomopsis sp. | EC50: 12.9 µg/mL | researchgate.net |

Quinoxaline derivatives are recognized for their potential as antiviral agents, particularly against respiratory pathogens. rsc.org The planar polyaromatic system of quinoxalines makes them suitable candidates for targeting viral proteins. nih.gov Research has explored their efficacy against a range of RNA and DNA viruses. nih.gov For instance, some derivatives have been investigated as potential inhibitors of influenza viruses by targeting the NS1 protein. nih.gov There is also significant interest in their activity against retroviruses like HIV, where they can act as reverse transcriptase inhibitors. nih.gov

While specific data for N-(1H-indol-5-yl)quinoxaline-6-carboxamide is unavailable, the general class of quinoxaline-containing compounds has been a focus in the search for new antiviral therapies. nih.govrsc.org

The quinoxaline scaffold is a known pharmacophore in the development of antitubercular agents. nih.gov Several quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, have shown significant activity against Mycobacterium tuberculosis. nih.govresearchgate.net For instance, a series of N'-(3-hydroxy-3,4-dihydroquinoxaline-2-carbonyl)-N-phenylcarbamimidic acid derivatives were synthesized and showed moderate to good anti-tb activities. ijpca.org

Another study on quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives also reported good antituberculosis activity against the H37Rv strain of M. tuberculosis. nih.gov The potency of these compounds makes them promising leads for the development of new antituberculosis drugs. researchgate.net

| Compound Class | Activity Metric | Value | Reference |

| Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives | EC90/MIC | Good activity | nih.gov |

| N'-(3-hydroxy-3,4-dihydroquinoxaline-2-carbonyl)-N-phenylcarbamimidic acid derivatives | MIC | 12.5 µg/mL (moderate) | ijpca.org |

| 3-phenylquinoxaline 1,4-di-N-oxide derivatives | MIC | <0.2 µg/mL | researchgate.net |

Miscellaneous Biological Activities in In Vitro Systems

Quinoxaline derivatives have been explored for a wide array of other biological activities in vitro.

Antidiabetic: Certain quinoxalinedione (B3055175) derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-4), suggesting their potential as antidiabetic agents. nih.gov Vanadyl complexes with quinoxaline N(1),N(4)-dioxide derivatives have also shown potent in vitro insulin-mimetic effects. nih.gov Additionally, N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives have been investigated as new anti-diabetic agents through their anti-α-glucosidase activities. researchgate.net

Antioxidant: Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have demonstrated significant scavenging activities and have been evaluated for their antioxidant potential. scispace.com Chalcogen-indolizines have also been shown to exhibit antioxidant activity in various in vitro assays. peerj.com

Anti-inflammatory: Quinoxaline derivatives have been synthesized and evaluated as anti-inflammatory agents. sapub.orgsphinxsai.com Some compounds have shown promising in vitro inhibition of soybean lipoxygenase and in vivo anti-inflammatory effects comparable to standard drugs like indomethacin. scispace.com Carboxamides derived from 2-phenyl quinoline (B57606) have also been identified as potential anti-inflammatory agents. alliedacademies.org

Antimalarial: The quinoxaline scaffold has been investigated for its antimalarial properties against Plasmodium falciparum. nih.govnih.gov Certain 1,4-di-N-oxide quinoxaline derivatives have shown promising antiplasmodial activity. nih.govmdpi.com

Anxiolytic: The anxiolytic potential of quinoxaline derivatives has been explored in animal models. A study on N-n-butyl-3-methoxyquinoxaline-2-carboxamide demonstrated anxiolytic-like effects in mice. nih.gov Another series of C2,C3-quinoxaline derivatives also showed promise as anxiolytic agents. nih.gov

Investigation of Molecular and Cellular Mechanisms of Action

The mechanism of action for compounds containing quinoxaline and indole scaffolds is often multifaceted, stemming from their ability to interact with various biological targets.

The structural framework of N-(1H-indol-5-yl)quinoxaline-6-carboxamide suggests potential interactions with several key cellular targets implicated in various pathologies. The quinoxaline nucleus is a privileged structure in medicinal chemistry, known to bind to a diverse range of targets. nih.gov Similarly, the indole ring is a common feature in many biologically active molecules.

Potential molecular targets for this compound class include:

Protein Kinases: Many quinoxaline and indole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Specific kinases that could be targeted include Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a key role in angiogenesis. nih.govwikipedia.org Other potential kinase targets include Apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK), which are involved in stress and inflammatory signaling pathways. nih.govresearchgate.net

DNA and Associated Enzymes: The planar aromatic structure of the quinoxaline ring is a well-known feature of DNA intercalating agents. nih.govresearchgate.net These compounds can insert themselves between the base pairs of DNA, disrupting replication and transcription. Consequently, enzymes that interact with DNA, such as DNA topoisomerases, are also potential targets. Inhibition of topoisomerase II prevents the resealing of DNA strands, leading to cell death, a mechanism exploited by many anticancer drugs. nih.govnih.gov

Monoamine Oxidase B (MAO-B): Certain indole-based carboxamides have been identified as selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine (B1211576). nih.govresearchgate.net Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.gov

| Potential Target Class | Specific Example | Associated Therapeutic Area |

|---|---|---|

| Protein Kinases | VEGFR, ASK1, JNK | Oncology, Inflammation, Neurological Disorders |

| DNA & Associated Enzymes | DNA Topoisomerase II | Oncology |

| Metabolic Enzymes | Monoamine Oxidase B (MAO-B) | Neurological Disorders |

Based on the identified potential targets, N-(1H-indol-5-yl)quinoxaline-6-carboxamide could perturb several critical signaling pathways.

Angiogenesis and Proliferation Pathways: By inhibiting kinases such as VEGFR, the compound could disrupt downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, which is fundamental for tumor cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors. wikipedia.org

Stress and Inflammatory Pathways: Inhibition of stress-activated kinases like JNK or ASK1 would interfere with inflammatory signaling. nih.govresearchgate.net This includes the potential modulation of pathways governed by transcription factors such as nuclear factor-κB (NF-κB) and activating protein 1 (AP-1), leading to a reduction in the production of pro-inflammatory cytokines like interleukin-6 (IL-6). researchgate.net

DNA Damage Response Pathways: If the compound acts as a DNA intercalator or topoisomerase inhibitor, it would trigger DNA damage response pathways. nih.gov This can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induce programmed cell death (apoptosis). researchgate.net

Neurotransmitter Metabolism: As a potential MAO-B inhibitor, the compound could modulate dopamine metabolism in the brain. nih.govresearchgate.net This would lead to increased dopamine levels, which is beneficial in neurological disorders characterized by dopaminergic neuron loss. nih.gov

The quinoxaline core of N-(1H-indol-5-yl)quinoxaline-6-carboxamide is a planar heterocyclic system, a structural feature common to many DNA intercalators. nih.gov Intercalation involves the non-covalent insertion of this planar moiety between adjacent base pairs of the DNA double helix. nih.govresearchgate.net

This binding mode can lead to several downstream cellular effects:

Inhibition of DNA Replication and Transcription: The presence of an intercalated molecule can physically obstruct the progression of DNA and RNA polymerases along the DNA template, thereby halting replication and transcription. nih.gov

Induction of DNA Strand Breaks: Intercalation can distort the DNA helix, making it more susceptible to damage or interfering with the function of enzymes like topoisomerase II, which can result in permanent strand breaks. nih.gov

Cytotoxicity: The culmination of these effects is often potent cytotoxicity, particularly in rapidly dividing cells like cancer cells, which are more reliant on active DNA replication. nih.gov The cytotoxic potential of quinoxaline-containing compounds has been demonstrated against various cancer cell lines. nih.gov

In Vivo Efficacy Studies in Preclinical Disease Models

To evaluate the therapeutic potential of N-(1H-indol-5-yl)quinoxaline-6-carboxamide, its efficacy would be tested in relevant animal models of human diseases.

The choice of animal models is dictated by the compound's proposed mechanism of action and potential therapeutic applications.

Oncology Models: To assess anticancer activity, human tumor xenograft models are commonly used. These involve implanting human cancer cell lines (e.g., prostate, hepatic, ovarian) into immunodeficient mice. nih.gov

Inflammation Models: The anti-inflammatory potential can be evaluated using models of acute inflammation, such as the carrageenan-induced paw edema model in rats. nih.gov This model is standard for screening compounds with potential anti-inflammatory properties. nih.govmdpi.com

Neurological Disorder Models: For evaluating efficacy in neurodegenerative diseases like Parkinson's, neurotoxin-induced models are standard. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, for instance, is widely used to study the loss of dopaminergic neurons and assess the efficacy of neuroprotective agents or MAO-B inhibitors.

Efficacy in these preclinical models is quantified by measuring specific, relevant parameters.

Inflammation: In the carrageenan-induced paw edema model, efficacy is determined by measuring the reduction in paw swelling (edema volume) compared to a control group. nih.gov The levels of pro-inflammatory mediators in the tissue can also be quantified.

Neurological Disorders: In the MPTP model for Parkinson's disease, efficacy is assessed through behavioral tests that measure motor function (e.g., rotarod test, grip strength). Post-mortem analysis of brain tissue to quantify the preservation of dopaminergic neurons and the levels of dopamine and its metabolites provides direct evidence of the compound's neuroprotective or neurorestorative effects. nih.gov

| Therapeutic Area | Animal Model | Primary Efficacy Parameters |

|---|---|---|

| Oncology | Human Tumor Xenograft (Mouse) | Tumor volume reduction, survival rate |

| Inflammation | Carrageenan-Induced Paw Edema (Rat) | Reduction in paw volume |

| Neurological Disorders | MPTP-Induced Parkinsonism (Mouse) | Improvement in motor function, dopamine levels |

Structure Activity Relationship Sar Studies of N 1h Indol 5 Yl Quinoxaline 6 Carboxamide Derivatives

Elucidation of Key Pharmacophoric Features within the Quinoxaline (B1680401) Scaffold

Key pharmacophoric features derived from studies on related quinoxaline carboxamides include:

Aromatic/Hydrophobic Core: The fused bicyclic structure of the quinoxaline ring provides a large, flat aromatic surface capable of engaging in π-π stacking and hydrophobic interactions with biological targets. nih.gov This interaction is fundamental for anchoring the molecule within a binding pocket.

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline scaffold act as crucial hydrogen bond acceptors. nih.govsemanticscholar.org Their precise location and accessibility can dictate the orientation of the molecule within a receptor's active site.

Hydrogen Bond Donor: The amide NH group of the carboxamide linker serves as a vital hydrogen bond donor, a feature consistently identified in pharmacophore models of related compounds. nih.gov

Substituent Effects: The electronic properties of substituents on the quinoxaline ring can modulate the molecule's activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the electron density of the ring system, affecting its binding affinity and pharmacokinetic properties. mdpi.commdpi.com For instance, studies on quinoxaline sulfonamides have shown that EDGs can positively influence antibacterial activity. mdpi.com

A representative pharmacophore model for quinoxaline-2-carboxamide (B189723) derivatives identified one aromatic ring feature, four hydrophobic centers, three hydrogen acceptors, and one hydrogen donor as critical for activity. nih.gov While the substitution pattern differs in N-(1H-indol-5-yl)quinoxaline-6-carboxamide, the fundamental importance of these features in the quinoxaline scaffold remains.

Role of the Indole (B1671886) Moiety in Biological Activity

The indole moiety is a versatile pharmacophore that plays a multifaceted role in the biological activity of N-(1H-indol-5-yl)quinoxaline-6-carboxamide. Indole and its derivatives are known to be involved in a wide array of biological processes and can interact with numerous protein targets. nih.gov

Key contributions of the indole moiety include:

Hydrophobic and Aromatic Interactions: Similar to the quinoxaline core, the indole ring provides an additional aromatic surface for π-π stacking and hydrophobic interactions, potentially enhancing binding affinity.

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor, providing an additional interaction point with target proteins. This feature is crucial for the activity of many indole-containing drugs.

Structural Mimicry: The indole nucleus is a well-known bioisostere of other aromatic systems and can act as a structural mimic for endogenous ligands, such as tryptophan. Quinoxaline itself is considered a bioisostere of indole, making their combination in one molecule particularly interesting for exploring chemical space. nih.gov

Studies on related indolo[2,3-b]quinoxalines, which feature a fused indole-quinoxaline system, have demonstrated a variety of biological activities, including DNA intercalation and anticancer effects, highlighting the synergistic potential of combining these two scaffolds. researchgate.net Furthermore, SAR studies of other indole-2-carboxamide series have shown that substitutions on the indole ring are critical for modulating anti-inflammatory activity. nih.gov

Impact of Substitutions on the Carboxamide Linkage and Flanking Regions

The carboxamide linkage is not merely a passive connector but an active participant in molecular recognition, primarily through hydrogen bonding. Modifications to this linker and the flanking quinoxaline and indole rings can have a profound impact on biological activity.

Carboxamide Linker: The rigidity of the amide bond helps to lock the relative orientation of the quinoxaline and indole rings. While the N-H group typically acts as a hydrogen bond donor and the carbonyl oxygen as an acceptor, altering the linker (e.g., creating thioamides or reversed amides) would significantly change these properties and the molecule's conformational preferences. In studies of N-phenyl and N-benzyl quinoxaline-2-carboxamides, the presence of a methylene (B1212753) spacer in the N-benzyl group, which increases flexibility, was found to be beneficial for antimycobacterial activity. nih.govmdpi.com

Substitutions on the Quinoxaline Ring: The positions on the benzene (B151609) portion of the quinoxaline scaffold (positions 2, 3, 5, 7, and 8) are key sites for modification. SAR studies on various quinoxaline derivatives have shown that:

The introduction of electron-releasing groups like methoxy (B1213986) (OCH₃) can be essential for anticancer activity in some series. mdpi.com

Conversely, substitution with electron-withdrawing groups such as fluorine (F) or chloro (Cl) can decrease activity in certain contexts. mdpi.com

The position of the substituent is critical. For instance, in a series of quinoxaline urea (B33335) analogs, the placement of a nitro group at the 6- or 7-position dramatically influenced activity in an NFκB assay. nih.gov

Substitutions on the Indole Ring: The indole ring offers several positions for substitution (e.g., N1, C2, C4, C6, C7). Based on SAR studies of other indole derivatives, substitutions at these positions can fine-tune biological activity by altering steric, electronic, and lipophilic properties. For example, in a series of indole-2-carboxamides designed as anti-inflammatory agents, substitutions at the 5-position of the indole ring were found to be critical for inhibiting the expression of inflammatory cytokines. nih.gov

The following table summarizes SAR findings from a related series of quinoxaline-2-carboxamide derivatives, illustrating the impact of substitutions on antimycobacterial activity. nih.gov

| Compound | Substituent (R) on N-phenyl ring | Biological Activity (MIC, µg/mL) |

|---|---|---|

| Derivative 1 | 4-F | 125 |

| Derivative 2 | 4-Cl | 62.5 |

| Derivative 3 | 4-Br | 31.25 |

| Derivative 4 | 4-CF₃ | 15.625 |

| Derivative 5 | 3,4-diCl | 7.81 |

Data adapted from studies on N-phenyl-quinoxaline-2-carboxamides against M. tuberculosis H37Ra. nih.gov This data clearly indicates that increasing the lipophilicity and electron-withdrawing character of the substituent on the phenyl ring (analogous to the indole ring in the title compound) generally leads to improved activity in that specific series.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of N-(1H-indol-5-yl)quinoxaline-6-carboxamide is a critical determinant of its biological activity. The molecule's ability to adopt a low-energy conformation that is complementary to the shape and pharmacophoric features of a target's binding site is essential for a potent biological response.

Molecular docking studies on related quinoxaline derivatives have shown that the quinoxaline scaffold often occupies a specific binding site, forming key interactions. nih.gov For example, in one study, the quinoxaline-1,4-N-dioxide scaffold was shown to occupy the same binding site as the coumarin (B35378) moiety of the known inhibitor novobiocin (B609625) in the Mycobacterium tuberculosis DNA gyrase B subunit. nih.govsemanticscholar.org The orientation of the carboxamide linker and the terminal aromatic ring (in this case, indole) is then crucial for establishing further interactions that enhance affinity and specificity.

MD simulations can provide further insight by revealing the dynamic stability of the ligand-receptor complex. nih.govresearchgate.net A stable binding conformation, characterized by minimal deviation from the initial docked pose over time, is often correlated with higher biological activity. researchgate.net The correlation between a compound's calculated binding energy from these simulations and its experimentally determined biological activity (e.g., IC₅₀ or Kᵢ) is a cornerstone of modern 3D-QSAR (Quantitative Structure-Activity Relationship) studies, which aim to build predictive models for designing novel, more potent inhibitors. nih.gov

Table of Compound Names

| Name |

| N-(1H-indol-5-yl)quinoxaline-6-carboxamide |

| Indole |

| Quinoxaline |

Future Perspectives and Research Directions for N 1h Indol 5 Yl Quinoxaline 6 Carboxamide As a Research Probe and Lead Compound

Optimization Strategies for Enhanced Potency and Selectivity

The development of N-(1H-indol-5-yl)quinoxaline-6-carboxamide into a highly effective research tool or therapeutic lead hinges on systematic optimization to enhance its biological potency and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into how molecular modifications influence activity. Research on analogous quinoxaline (B1680401) structures has revealed several key strategies for optimization. nih.govmdpi.com

One primary approach involves the strategic substitution on the quinoxaline and indole (B1671886) rings. The electronic properties of substituents play a crucial role; the introduction of electron-withdrawing groups, such as halogens, has been shown to increase potency in some quinoxaline series. For example, a disubstituted analog featuring meta-chloro and para-fluoro groups was found to be significantly more potent than the parent compound. nih.gov Conversely, replacing an active chloro group with a methyl group can dramatically reduce activity, highlighting the sensitivity of the molecule to subtle structural changes. nih.gov The position of these substituents is also critical, as electron-releasing groups like methoxy (B1213986) (-OCH3) can either increase or decrease activity depending on their location on the aromatic ring. mdpi.com

Another key optimization strategy focuses on modifying the linker connecting the quinoxaline core to other moieties. In related compounds, an amide (-NHCO-) linker at specific positions was found to be essential for high activity, whereas aliphatic linkers were detrimental. mdpi.com For N-(1H-indol-5-yl)quinoxaline-6-carboxamide, exploring variations in the carboxamide linker itself—such as altering its rigidity or replacing it with bioisosteres like urea (B33335), thiourea, or sulfonamide—could yield analogues with improved pharmacological profiles. mdpi.com

Furthermore, structure-guided design, informed by techniques like X-ray co-crystallography of inhibitors bound to their target proteins, offers a rational path to optimization. This approach allows for the precise design of modifications that enhance binding affinity and selectivity by improving interactions with key residues in the target's active site. researchgate.net The development of a bisfuranylquinoxaline urea analog with low micromolar potency against a panel of cancer cell lines demonstrates the success of exploring more complex substitutions. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights from Quinoxaline Analogues

| Molecular Moiety | Modification | Observed Effect on Activity | Reference(s) |

| Quinoxaline Ring | Addition of electron-withdrawing groups (e.g., -Cl, -F) | Often increases potency | nih.gov |

| Quinoxaline Ring | Replacement of an active substituent (e.g., -Cl) with an electron-donating group (e.g., -CH3) | Can dramatically reduce potency | nih.gov |

| Linker Group | Use of an -NHCO- linker vs. an aliphatic linker | -NHCO- linker increased activity | mdpi.com |

| Indole/Phenyl Ring | Addition of electron-releasing groups (e.g., -OCH3, -CH3) | Can decrease activity | mdpi.com |

| Overall Structure | Introduction of bulky heterocyclic groups (e.g., bisfuranyl) | Led to low micromolar potency in cancer cell lines | researchgate.net |

Exploration of Novel Biological Targets

The hybrid structure of N-(1H-indol-5-yl)quinoxaline-6-carboxamide, which combines the privileged scaffolds of indole and quinoxaline, suggests it may interact with a diverse array of biological targets. researchgate.net Quinoxaline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, by modulating various enzymes and receptors. researchgate.netsapub.org This versatility provides a strong rationale for screening N-(1H-indol-5-yl)quinoxaline-6-carboxamide and its future analogues against new and diverse biological targets.

Kinases represent a major class of potential targets. Related quinoxaline compounds have been identified as inhibitors of several kinases involved in cancer and inflammation, such as IKKβ (inhibitor of nuclear factor kappa-B kinase subunit beta), ASK1 (apoptosis signal-regulating kinase 1), and VEGFR-2 (vascular endothelial growth factor receptor 2). nih.govnih.govwikipedia.org Given that both indole and quinoxaline motifs are common in kinase inhibitors, this compound is a prime candidate for screening against various kinase families. researchgate.net

Beyond kinases, other enzyme families are also promising. For instance, a structurally related compound, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was discovered as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net Additionally, indole-based derivatives have shown inhibitory activity against xanthine (B1682287) oxidase (XO), a key enzyme in the pathway leading to gout. nih.gov

Receptors are another important target class. Quinoxaline-based ligands have been developed that can selectively target subtypes of serotonin (B10506) receptors, specifically the 5-HT3A and 5-HT3AB receptors, which are involved in neurotransmission. nih.gov Exploring the activity of N-(1H-indol-5-yl)quinoxaline-6-carboxamide at these and other G-protein coupled receptors (GPCRs) or ligand-gated ion channels could uncover novel therapeutic applications.

Table 2: Potential Biological Target Classes for N-(1H-indol-5-yl)quinoxaline-6-carboxamide

| Target Class | Specific Example(s) | Rationale / Relevance | Reference(s) |

| Kinases | IKKβ, ASK1, JNK1, VEGFR-2 | Quinoxaline and indole scaffolds are common in kinase inhibitors involved in cancer and inflammation. | nih.govresearchgate.netnih.govwikipedia.org |

| Oxidoreductase Enzymes | Monoamine Oxidase B (MAO-B) | A similar indole-carboxamide compound is a selective MAO-B inhibitor for neurodegenerative diseases. | nih.govresearchgate.net |

| Oxidoreductase Enzymes | Xanthine Oxidase (XO) | Indole derivatives show promise as XO inhibitors for treating gout. | nih.gov |

| Ligand-Gated Ion Channels | 5-HT3A / 5-HT3AB Receptors | Quinoxaline analogues have been shown to be selective ligands for serotonin receptor subtypes. | nih.gov |

Development of Advanced Synthetic Methodologies for Analogue Libraries

The systematic exploration of SAR and the discovery of novel biological targets are contingent upon the ability to synthesize diverse libraries of analogues. Therefore, the development of advanced, efficient, and versatile synthetic methodologies is a critical research direction. Traditional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which serves as a robust starting point. sapub.org However, to create large and varied libraries based on the N-(1H-indol-5-yl)quinoxaline-6-carboxamide scaffold, more sophisticated and high-throughput methods are required.

Modern palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are powerful tools for introducing a wide range of substituents onto the quinoxaline and indole cores. nih.gov These methods allow for the late-stage functionalization of intermediates, enabling the rapid generation of many analogues from a common precursor. For the final amide bond formation, the use of modern coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can improve reaction efficiency and substrate scope compared to older methods. nih.gov

Furthermore, embracing newer technologies can accelerate the synthesis of analogue libraries. Microwave-assisted organic synthesis, for example, has been shown to significantly reduce reaction times and improve yields for the synthesis of indole-based carboxamides. nih.gov Another promising avenue is the exploration of novel catalytic systems. Gold-catalyzed intramolecular hydroamination has recently been developed as a mild and selective method for constructing complex, functionalized quinoxaline-containing polycyclic systems, opening the door to novel molecular architectures. nih.gov The development of solid-phase synthesis or flow chemistry approaches could further enhance throughput, allowing for the automated production of large libraries for biological screening.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological effects of N-(1H-indol-5-yl)quinoxaline-6-carboxamide and its optimized analogues, future research must move beyond single-target interactions and embrace a systems biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased strategy for elucidating the compound's mechanism of action on a global scale. nih.gov This holistic view is essential for understanding both on-target and potential off-target effects, which is crucial for drug development. nih.gov

By treating cell lines or model organisms with the compound, researchers can generate a comprehensive snapshot of the resulting molecular changes. For example, transcriptomics (e.g., RNA-sequencing) can identify all genes whose expression is altered following treatment, revealing the cellular pathways that are most affected. Proteomics can provide a deeper understanding by quantifying changes in protein levels and identifying post-translational modifications, which are critical for signaling pathway activation. nih.gov Meanwhile, metabolomics can uncover shifts in metabolic pathways, providing functional readouts of the compound's impact on cellular physiology.

This multi-layered data can be integrated using bioinformatics and network analysis to build a comprehensive model of the compound's mechanism of action. nih.gov This approach can help validate known targets, identify novel and unexpected targets, and provide a deeper understanding of the phenotypic consequences of target engagement. Such a detailed mechanistic understanding is invaluable for predicting a compound's efficacy and potential liabilities, thereby guiding its further development as a therapeutic agent or a chemical probe. nih.gov

Potential as a Chemical Biology Tool for Pathway Elucidation

An optimized derivative of N-(1H-indol-5-yl)quinoxaline-6-carboxamide, characterized by high potency and selectivity for a specific biological target, has significant potential to be developed into a chemical biology tool or "probe." Such probes are indispensable for dissecting complex biological pathways and validating the function of individual proteins in cellular and organismal contexts.

A critical step in developing a chemical probe is the synthesis of a closely related but biologically inactive analogue to serve as a negative control. nih.gov SAR studies provide the blueprint for designing such a molecule; for instance, if a specific substituent is found to be essential for activity, its removal or replacement can generate the required inactive control. nih.gov The use of a probe alongside its negative control ensures that any observed biological effects are due to the specific inhibition of the intended target and not off-target or non-specific compound effects.

Once validated, the probe can be used to interrogate the function of its target protein with high temporal and spatial precision. For more advanced applications, the probe can be further modified by appending functional tags. For example, adding a fluorescent dye would allow for visualization of the target protein's subcellular localization via microscopy. Alternatively, attaching a biotin (B1667282) handle would enable affinity purification experiments, where the probe is used to "pull down" its target protein along with any interacting partners from cell lysates, helping to map out protein-protein interaction networks and elucidate signaling pathways. The development of such tools from the N-(1H-indol-5-yl)quinoxaline-6-carboxamide scaffold could provide invaluable insights into fundamental biology.

Q & A

Q. What synthetic methodologies are recommended for N-(1H-indol-5-yl)quinoxaline-6-carboxamide?

The synthesis of this compound likely involves coupling quinoxaline-6-carboxylic acid derivatives with 5-aminoindole. A plausible route includes activating the carboxylic acid (e.g., via HATU or EDCI coupling reagents) for amide bond formation with the indole amine. Similar protocols for indole-quinoxaline hybrids are described in studies using carbodiimide-mediated coupling . Optimize reaction conditions (e.g., solvent, temperature) to minimize by-products, and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the compound’s structural integrity and purity?

Use a combination of analytical techniques:

- NMR (¹H/¹³C) to verify functional groups and connectivity, particularly the amide bond and indole/quinoxaline moieties.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC (C18 column, UV detection) to assess purity. For labile compounds, tandem LC-MS can detect degradation products .

Q. What are the optimal storage conditions to ensure stability?

Store the compound in a desiccated environment at 2–8°C, protected from light and moisture. Solid-state stability studies of related indole derivatives show degradation under humid or oxidative conditions, necessitating inert gas purging for long-term storage . Periodically reassay purity using HPLC to detect degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from variations in assay conditions (e.g., cell line, serum concentration) or compound degradation. To mitigate:

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?

- Kinase profiling assays : Test inhibition against panels of kinases (e.g., EGFR, AKT) due to structural similarities to quinoxaline-based kinase inhibitors .

- Cellular thermal shift assays (CETSA) : Identify target proteins by monitoring thermal stabilization upon compound binding.

- CRISPR/Cas9 knockouts : Validate target relevance by assessing activity in gene-edited cell lines .

Q. How should in vivo pharmacokinetic studies be designed for this compound?

- Use rodent models (e.g., Sprague-Dawley rats) with ≥5 animals per group to ensure statistical power.

- Administer via oral gavage or IV, and collect plasma/tissue samples at timed intervals. Analyze bioavailability using LC-MS/MS.

- Monitor metabolites via high-resolution mass spectrometry, as quinoxaline derivatives often undergo hepatic oxidation .

Q. What strategies mitigate toxicity risks in preclinical studies?

- Conduct acute toxicity assays (OECD 423) to determine LD₅₀. Related indole-carboxamides show moderate oral toxicity (Category 4, H302), necessitating dose optimization .

- Screen for off-target effects using panels of GPCRs, ion channels, and cytochrome P450 enzymes.

- Include histopathological analysis in repeated-dose studies to detect organ-specific toxicity .

Data Analysis and Validation

Q. How should researchers statistically validate experimental results?

- Use GraphPad Prism for ANOVA or Student’s t-test (p < 0.05), with Bonferroni correction for multiple comparisons.

- Report data as mean ± SEM, ensuring ≥3 biological replicates for cell-based assays .

- For in vivo studies, power analysis should determine cohort sizes to detect ≥20% effect size with 80% confidence.

Q. What computational tools predict the compound’s physicochemical properties?

- SwissADME : Estimates logP, solubility, and bioavailability. Quinoxaline derivatives typically have moderate logP (2–4), suggesting moderate membrane permeability.

- Molinspiration : Predicts bioactivity scores for kinase targets.

- DEREK Nexus : Flags structural alerts for mutagenicity or hepatotoxicity .

Regulatory and Safety Considerations

Q. What safety protocols are essential during handling?

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact (H315/H319 hazards).

- Work under fume hoods to avoid inhalation of aerosols (H335).

- Dispose of waste via authorized facilities, as halogenated by-products may form during degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.